N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclopentyl}-N-(3-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide
Overview
Description
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclopentyl}-N-(3-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a tetrazole ring, a cyclopentyl group, and methoxyphenyl and dimethylphenyl substituents. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclopentyl}-N-(3-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting from readily available starting materials One common approach involves the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrileThe reaction conditions often require the use of catalysts, such as palladium or nickel, and specific solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclopentyl}-N-(3-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome and efficiency of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can lead to the formation of amines or alcohols
Scientific Research Applications
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclopentyl}-N-(3-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions, particularly those involving tetrazole-containing compounds.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclopentyl}-N-(3-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tetrazole ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological activity. Additionally, the cyclopentyl and phenyl groups contribute to the compound’s binding affinity and specificity, influencing its overall pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrazole-containing molecules, such as:
4-Methoxyphenethylamine: Known for its use in synthesizing various organic compounds.
Phenethylamine derivatives: Commonly used in medicinal chemistry for developing new drugs.
Uniqueness
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclopentyl}-N-(3-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide stands out due to its unique combination of functional groups and structural features. The presence of both a tetrazole ring and a cyclopentyl group, along with the specific substitution pattern on the phenyl rings, provides distinct chemical and biological properties that differentiate it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclopentyl]-N-(3-methoxyphenyl)-4-(tetrazol-1-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N6O3/c1-20-8-6-9-21(2)26(20)31-28(37)29(16-4-5-17-29)35(24-10-7-11-25(18-24)38-3)27(36)22-12-14-23(15-13-22)34-19-30-32-33-34/h6-15,18-19H,4-5,16-17H2,1-3H3,(H,31,37) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSKEJZKEWMDAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2(CCCC2)N(C3=CC(=CC=C3)OC)C(=O)C4=CC=C(C=C4)N5C=NN=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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